molecular formula C8H15N3O B2711143 2-amino-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-ol CAS No. 926194-33-4

2-amino-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-ol

Cat. No. B2711143
CAS RN: 926194-33-4
M. Wt: 169.228
InChI Key: STPGKUVSQGDNCN-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and has become an important synthon in the development of new drugs . Pyrazole is another five-membered heterocycle containing two nitrogen atoms, extensively found as a core framework in a huge library of heterocyclic compounds .


Synthesis Analysis

Imidazole was first synthesized by glyoxal and ammonia . For pyrazole derivatives, there are several synthetic approaches, including eco-friendly methodologies, heterogeneous catalytic systems, ligand-free systems, ultrasound and microwave-assisted reactions .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Pyrazole has a similar structure, with two nitrogen atoms in the five-membered ring .


Chemical Reactions Analysis

Imidazole shows both acidic and basic properties due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms . Pyrazole derivatives also exhibit a broad spectrum of physical, chemical and biological characteristics .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Pyrazole derivatives also demonstrate a broad spectrum of physical, chemical and biological characteristics .

Scientific Research Applications

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds, such as BMB19433, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . These compounds have been synthesized and their structures verified by employing elemental microanalysis, FTIR, and 1H NMR techniques . The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .

Antitumor Properties

Some 1,3,5-triazines, which can be synthesized from pyrazole derivatives, are used clinically due to their antitumor properties to treat lung, breast, and ovarian cancer .

Aromatase Inhibitory Activity

1,3,5-triazines of general structure have shown significant aromatase inhibitory activity . This could be a potential application of BMB19433, given its structural similarity.

Antimicrobial Properties

Certain pyrazole derivatives have shown antimicrobial properties against bacteria such as E. coli and S. aureus . This suggests a potential application of BMB19433 in the development of new antimicrobial agents.

Use in Anti-Doping Control

There is potential for the use of certain pyrazole derivatives in anti-doping control. For instance, the analysis of asialo erythropoietin patterns in urine samples can help differentiate between natural and recombinant hormones .

Biopolymer and Biomaterial Applications

Biopolymers and biomaterials, which can be synthesized from pyrazole derivatives, have drawn significant attention due to their emerging potential in multifunctional use . These materials have potential applications in food, pharmaceuticals, textiles, medicals, and other sectors .

Safety and Hazards

The safety and hazards of these compounds would depend on their specific structures and uses. It’s important to refer to the appropriate safety data sheets for specific compounds .

Future Directions

Given the broad range of biological activities exhibited by imidazole and pyrazole derivatives, there is significant interest in developing new drugs based on these structures . Future research will likely focus on designing novel pyrazoles, disclosing innovative routes for synthesizing pyrazoles, examining different potencies of pyrazoles, and seeking for potential applications of pyrazoles .

properties

IUPAC Name

2-amino-1-(1,3,5-trimethylpyrazol-4-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O/c1-5-8(7(12)4-9)6(2)11(3)10-5/h7,12H,4,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STPGKUVSQGDNCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol

CAS RN

926194-33-4
Record name 2-amino-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-ol
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